Cas no 2228310-08-3 (2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine)

2-Chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine is a fluorinated aromatic amine derivative featuring a chloro-substituted phenyl ring and a trifluoromethoxy group, imparting unique electronic and steric properties. The prop-2-en-1-amine moiety enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, while the chloro substituent allows for further functionalization. This compound is valuable in the development of bioactive molecules, offering precise structural control for applications in medicinal chemistry and material science. Its well-defined reactivity profile ensures consistent performance in coupling and derivatization reactions.
2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine structure
2228310-08-3 structure
Product Name:2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine
CAS No:2228310-08-3
MF:C10H9ClF3NO
MW:251.63277220726
CID:5780006
PubChem ID:165691813
Update Time:2025-05-24

2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2228310-08-3
    • EN300-1945153
    • 2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine
    • 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine
    • Inchi: 1S/C10H9ClF3NO/c1-6(5-15)7-2-3-9(8(11)4-7)16-10(12,13)14/h2-4H,1,5,15H2
    • InChI Key: GGBPGLJGRITRKC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(=C)CN)OC(F)(F)F

Computed Properties

  • Exact Mass: 251.0324761g/mol
  • Monoisotopic Mass: 251.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine

2-3-Chloro-4-(Trifluoromethoxy)Phenylprop-2-en-1-amine: A Comprehensive Overview

2-3-Chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine, also known by its CAS number 2228310-08-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorinated aromatic ring with a trifluoromethoxy group and an aminoalkene moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.

The synthesis of 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine involves a series of carefully designed reactions. Researchers have explored various methodologies to construct this compound, including nucleophilic aromatic substitution, coupling reactions, and enamine formation. Recent studies have focused on optimizing the reaction conditions to improve yield and purity, leveraging advancements in catalysis and green chemistry principles. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly enhance the efficiency of constructing the aromatic backbone of this molecule.

The structural features of CAS 2228310-08-3 make it an attractive candidate for biological studies. The chlorinated aromatic ring contributes to the molecule's lipophilicity, while the trifluoromethoxy group introduces electron-withdrawing effects that can modulate its reactivity and bioavailability. The aminoalkene moiety adds another layer of functionality, enabling interactions with biological targets such as enzymes and receptors. Recent research has highlighted its potential as a lead compound in the development of novel therapeutics for conditions such as cancer, inflammation, and infectious diseases.

In terms of applications, 2-chloro-N-(4-trifluoromethoxyphenyl)propenamide has been investigated for its role in agrochemicals. Its ability to inhibit key enzymes involved in plant growth regulation has positioned it as a promising candidate for herbicide development. Additionally, its photostability and thermal resistance make it a valuable component in advanced materials such as polymers and coatings.

The latest studies on this compound have delved into its pharmacokinetic properties. Researchers have employed cutting-edge techniques such as mass spectrometry and molecular docking to evaluate its absorption, distribution, metabolism, and excretion profiles. These insights are crucial for optimizing its bioavailability and minimizing potential toxicities. Furthermore, computational modeling has been used to predict its binding affinities to various drug targets, providing valuable guidance for medicinal chemists.

In conclusion, CAS 2228310-08-3, or 2-chloro-N-(4-trifluoromethoxyphenyl)propenamide, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, underscores its importance as a research tool and potential commercial product. As ongoing investigations continue to unravel its full potential, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.

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